molecular formula C10H13F2NO B1372800 3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol CAS No. 1019116-70-1

3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol

Cat. No.: B1372800
CAS No.: 1019116-70-1
M. Wt: 201.21 g/mol
InChI Key: BYKVUFAYHUFLEA-UHFFFAOYSA-N
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Description

3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol (CAS: 1364867-97-9) is a chiral amino alcohol derivative with the molecular formula C₉H₁₁F₂NO and a molecular weight of 187.189 g/mol . Its structure features a propan-1-ol backbone substituted with an amino group at the 3-position and a 3,4-difluorophenylmethyl group at the 2-position. This compound is of interest in medicinal chemistry due to the presence of fluorine atoms, which enhance metabolic stability and binding affinity in bioactive molecules.

Properties

IUPAC Name

2-(aminomethyl)-3-(3,4-difluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c11-9-2-1-7(4-10(9)12)3-8(5-13)6-14/h1-2,4,8,14H,3,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKVUFAYHUFLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(CN)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol typically involves the reaction of 3,4-difluorobenzyl chloride with 3-amino-1-propanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-Amino-2-[(3,4-difluorophenyl)methyl]propanone.

    Reduction: Formation of 3-Amino-2-[(3,4-difluorophenyl)methyl]propanamine.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol is characterized by the following chemical structure:

  • Molecular Formula: C11H14F2N2O
  • CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

The compound features a difluorophenyl group, which is significant for its biological activity and interaction with various biological targets.

Antimicrobial Applications

Recent studies have highlighted the potential of 3-amino derivatives in combating multidrug-resistant pathogens. The compound's structure allows it to interact effectively with bacterial cell membranes and inhibit growth.

Case Study: Antimicrobial Activity

A study published in Molecules demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL for these pathogens, indicating strong efficacy against resistant strains .

Pathogen MIC (µg/mL)
Methicillin-resistant S. aureus1 - 8
Vancomycin-resistant E. faecalis0.5 - 2
Drug-resistant Candida species8 - 64

This data underscores the compound's potential as a lead candidate for developing new antimicrobial therapies.

Cancer Research Applications

In addition to its antimicrobial properties, 3-amino derivatives have shown promise in cancer research. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further investigation.

Case Study: Anticancer Activity

Research involving A549 non-small cell lung cancer (NSCLC) cells revealed that certain derivatives of the compound exhibited cytotoxic effects comparable to established chemotherapeutic agents such as doxorubicin and cisplatin. For instance, one derivative reduced A549 cell viability significantly, suggesting that modifications to the structure can enhance anticancer activity .

Compound Cell Viability (%)
DoxorubicinControl
CisplatinControl
3-Amino Derivative86.1

This highlights the need for further exploration into structural modifications that could improve efficacy against various cancer types.

Pharmacological Properties

The pharmacokinetic profile of 3-amino derivatives has also been studied, focusing on their absorption, distribution, metabolism, and excretion (ADME) properties. These properties are crucial for evaluating the viability of these compounds as therapeutic agents.

ADME Characteristics

Preliminary studies suggest favorable ADME properties for certain derivatives of 3-amino compounds, making them suitable candidates for drug development.

Mechanism of Action

The mechanism of action of 3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The difluorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in halogen substitution, aromatic ring configuration, and additional functional groups. Key examples include:

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol 1364867-97-9 C₉H₁₁F₂NO 187.189 3,4-difluorophenylmethyl Chiral center, high lipophilicity
D(+)-2-Amino-3-phenyl-1-propanol 5267-64-1 C₉H₁₃NO 151.20 Phenyl (no halogens) Simpler structure, lower weight
3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-ol 1019116-98-3 C₁₀H₁₃F₂NO 201.21 2,4-difluorophenylmethyl Increased steric bulk
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride 154550-93-3 C₉H₁₃ClFNO 217.66 4-fluorophenyl, hydrochloride salt Enhanced solubility, salt form
3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol 13372-08-2 C₇H₁₁ClFNO 191.62 2-chloro-6-fluorophenylmethyl Mixed halogen effects

Electronic and Steric Effects

  • Halogen Position: The 3,4-difluoro substitution (target compound) creates a distinct electronic environment compared to 2,4-difluoro (CAS: 1019116-98-3) . The meta and para fluorine positions in the target compound may enhance resonance stabilization, whereas ortho-substituted halogens (e.g., 2,4-difluoro) introduce steric hindrance.
  • Halogen Type :

    • The chloro-fluoro hybrid in CAS: 13372-08-2 combines the electron-withdrawing effects of fluorine with the larger van der Waals radius of chlorine, altering solubility and reactivity .

Physicochemical Properties

  • Molecular Weight and Lipophilicity :

    • The target compound (187.189 g/mol) is intermediate in weight compared to the 2,4-difluoro analog (201.21 g/mol) and the chloro-fluoro derivative (191.62 g/mol) .
    • Fluorine atoms increase lipophilicity, which correlates with improved membrane permeability. The 3,4-difluoro substitution likely offers balanced lipophilicity compared to the more polar hydrochloride salt (CAS: 154550-93-3) .
  • Solubility and Stability :

    • Hydrochloride salts (e.g., CAS: 154550-93-3) exhibit higher aqueous solubility due to ionic character, whereas free bases like the target compound may require organic solvents for dissolution .
    • The absence of hygroscopic groups in the target compound suggests greater stability under ambient conditions compared to salts.

Biological Activity

3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article discusses its chemical properties, synthesis, and biological activities, particularly in relation to its therapeutic applications.

  • Molecular Formula : C10_{10}H13_{13}F2_{2}NO
  • Molecular Weight : 201.21 g/mol
  • CAS Number : 1019116-70-1

The compound features a difluorophenyl group which may enhance its interaction with biological targets, potentially increasing its efficacy as a pharmaceutical agent.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The specific methodologies can vary, but they generally include:

  • Formation of the difluorobenzyl moiety.
  • Amination to introduce the amino group at the propanol position.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have explored the anticancer potential of various derivatives related to this compound. For instance, compounds with similar structures have shown promising antiproliferative effects against cancer cell lines such as HL60 (human leukemia cells) . The structure-activity relationship (SAR) indicates that modifications to the phenyl group can significantly impact biological activity.

The proposed mechanism of action for compounds similar to this compound includes:

  • Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells through various pathways.
  • Modulation of Enzyme Activity : Potential inhibition of enzymes involved in cancer metabolism.

Case Studies

A review of literature reveals several studies focusing on the biological activity of related compounds. Notably:

StudyFindings
Evaluated antiproliferative activity in HL60 cells; identified structure modifications affecting potency.
Investigated antifungal activity; compounds showed significant inhibition against various fungal strains.
Reviewed therapeutic potentials; highlighted enzyme inhibition capabilities relevant to cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol

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